molecular formula C13H15NO2 B3120662 Morpholino(4-vinylphenyl)methanone CAS No. 2681-27-8

Morpholino(4-vinylphenyl)methanone

Cat. No.: B3120662
CAS No.: 2681-27-8
M. Wt: 217.26 g/mol
InChI Key: CCUOWFGLZSFLBM-UHFFFAOYSA-N
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Description

Morpholino(4-vinylphenyl)methanone is an organic compound with the molecular formula C13H15NO2. It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. The compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a morpholine moiety through a methanone linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(4-vinylphenyl)methanone typically involves the reaction of 4-vinylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Morpholino(4-vinylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

Morpholino(4-vinylphenyl)methanone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Morpholino(4-vinylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting anti-cancer effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino(4-vinylphenyl)methanone is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

(4-ethenylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-11-3-5-12(6-4-11)13(15)14-7-9-16-10-8-14/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUOWFGLZSFLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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